molecular formula C17H16N4S B5540861 1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole

1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole

Cat. No.: B5540861
M. Wt: 308.4 g/mol
InChI Key: RXVWMCWSJUKTGF-UHFFFAOYSA-N
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Description

1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole, also known as MBMT, is a benzimidazole derivative that has been extensively studied due to its potential therapeutic applications. MBMT is synthesized through a multi-step process involving the reaction of various reagents and solvents.

Mechanism of Action

The mechanism of action of 1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neuroprotection, this compound has been shown to activate the Nrf2/ARE signaling pathway, which plays a role in antioxidant defense and cellular stress response. In antimicrobial activity, this compound has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neuroprotection, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage. In antimicrobial activity, this compound has been shown to have potent activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole has several advantages for lab experiments, including its potent activity and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high doses are limitations that need to be considered in experimental design.

Future Directions

There are several future directions for the study of 1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole, including its potential therapeutic applications in cancer, neuroprotection, and antimicrobial activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of novel derivatives and formulations of this compound may improve its therapeutic potential. Overall, this compound is a promising compound that warrants further investigation for its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole involves a multi-step process that begins with the reaction of 2-mercaptobenzimidazole with methyl iodide to form 2-(methylthio)benzimidazole. This intermediate is then reacted with 6-methyl-1H-benzimidazole-2-thiol in the presence of sodium hydride to form this compound. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

1-methyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models. In antimicrobial activity, this compound has been shown to have potent activity against various bacterial and fungal strains.

Properties

IUPAC Name

1-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-11-7-8-12-14(9-11)20-17(19-12)22-10-16-18-13-5-3-4-6-15(13)21(16)2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVWMCWSJUKTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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